molecular formula C53H90N14O16 B610958 SPX-101 CAS No. 2219362-20-4

SPX-101

Número de catálogo B610958
Número CAS: 2219362-20-4
Peso molecular: 1179.385
Clave InChI: GHHZWRGZMXHMIQ-DZLDEHGNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SPX-101 is a novel SPLUNC1 mimetic regulating ENaC density with the potential for efficacy without systemic effects.

Aplicaciones Científicas De Investigación

Targeting Cystic Fibrosis

SPX-101 is primarily researched for its application in treating Cystic Fibrosis (CF). It acts on the epithelial sodium channel (ENaC), crucial for sodium movement in the lung. Hyperactivation of ENaC leads to dehydration of mucus, reduced mucociliary clearance, and recurrent infections in CF. SPX-101, as a peptide mimetic of SPLUNC1, selectively binds to ENaC and promotes its internalization, thus enhancing mucus transport. This mechanism shows potential for treating all CF patients regardless of their CFTR mutation, with studies demonstrating increased survival in β-ENaC-transgenic mice and improved mucus transport in CF models (Scott et al., 2017).

Clinical Trials in Healthy Volunteers and CF Patients

Clinical trials have been conducted to assess the safety and efficacy of SPX-101. A Phase 1 study in healthy adults and a Phase 1b study in adults with CF showed that SPX-101 was well-tolerated across various doses with minimal systemic exposure and no significant adverse events. This supports further investigation into its use for CF treatment (Couroux et al., 2019).

Stability and Function in CF Sputum

Research also indicates that SPX-101 retains its function and stability when exposed to CF sputum. Unlike SPLUNC1 or its domain S18, SPX-101 remains stable and effective in CF sputum, supporting its therapeutic potential for CF treatment (Sesma et al., 2019).

Nonclinical Safety Assessment

SPX-101 has undergone nonclinical safety assessments, including an in vitro hERG assay and 28-day inhalation toxicology studies in rats and dogs. These studies have shown that SPX-101 causes no adverse effects on the respiratory, cardiac, or central nervous systems, and it does not achieve significant systemic circulation, suggesting a safe profile for clinical use (Walker et al., 2017).

Propiedades

Número CAS

2219362-20-4

Nombre del producto

SPX-101

Fórmula molecular

C53H90N14O16

Peso molecular

1179.385

Nombre IUPAC

D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2

InChI

InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1

Clave InChI

GHHZWRGZMXHMIQ-DZLDEHGNSA-N

SMILES

O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SPX-101;  SPX 101;  SPX101

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPX-101
Reactant of Route 2
SPX-101
Reactant of Route 3
SPX-101
Reactant of Route 4
SPX-101
Reactant of Route 5
SPX-101
Reactant of Route 6
Reactant of Route 6
SPX-101

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.